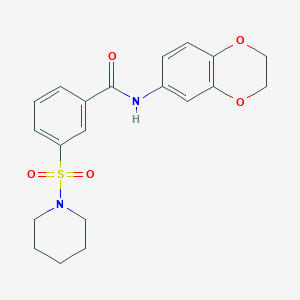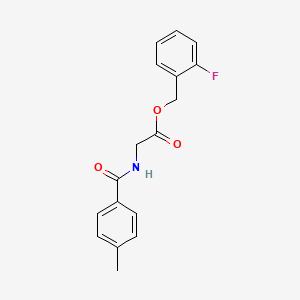![molecular formula C19H17N3O3S B3505375 N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)
N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide
Descripción general
Descripción
N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide, also known as PMSB, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play important roles in the regulation of various cellular processes.
Mecanismo De Acción
N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. PTPs are involved in the dephosphorylation of tyrosine residues on various proteins, and their dysregulation has been implicated in the development of various diseases, including cancer and autoimmune disorders. By inhibiting the activity of PTPs, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide can prevent the dephosphorylation of tyrosine residues, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide are dependent on the specific PTPs that are inhibited by the compound. In cancer cells, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are overexpressed in cancer cells, leading to the suppression of cancer cell growth and proliferation. In autoimmune diseases, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are involved in the regulation of immune responses, leading to the suppression of inflammatory responses. In insulin signaling pathways, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of PTPs that are involved in the regulation of insulin receptor signaling, leading to the enhancement of insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide in lab experiments is its high potency and specificity for PTPs. N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been shown to inhibit the activity of several PTPs with nanomolar potency, making it a valuable tool compound for the study of PTPs. However, one of the limitations of using N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide is its potential off-target effects, as it may inhibit the activity of other enzymes that share structural similarities with PTPs. In addition, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide may have limited efficacy in vivo, as it may not be able to penetrate cell membranes or may be rapidly metabolized in vivo.
Direcciones Futuras
There are several future directions for the study of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. One direction is the development of more potent and specific PTP inhibitors based on the structure of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide. Another direction is the study of the role of PTPs in other diseases, such as neurodegenerative diseases and cardiovascular diseases. In addition, the development of N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide analogs that can penetrate cell membranes and have improved pharmacokinetic properties may lead to the development of novel therapeutics for the treatment of cancer and autoimmune diseases.
Aplicaciones Científicas De Investigación
N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been used as a tool compound in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the activity of several PTPs that are overexpressed in cancer cells, leading to the suppression of cancer cell growth and proliferation. N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has also been used in the study of autoimmune diseases, as PTPs are involved in the regulation of immune responses. In addition, N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide has been used in the study of insulin signaling pathways, as PTPs are involved in the regulation of insulin receptor signaling.
Propiedades
IUPAC Name |
N-phenyl-4-(pyridin-4-ylmethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(22-17-4-2-1-3-5-17)16-6-8-18(9-7-16)26(24,25)21-14-15-10-12-20-13-11-15/h1-13,21H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKSXGPNTWEVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)
![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505302.png)
![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3505321.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505327.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)
![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505355.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)


